N-(3,4-dimethoxyphenyl)-2-{[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide
Description
This compound features a 1H-imidazole core substituted at positions 2 and 5 with 4-fluorophenyl and 4-methoxyphenyl groups, respectively. A sulfanylacetamide moiety bridges the imidazole to a 3,4-dimethoxyphenyl group. The structure combines electron-withdrawing (fluorine) and electron-donating (methoxy) substituents, which may influence its physicochemical and biological properties.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN3O4S/c1-32-20-11-6-16(7-12-20)24-26(30-25(29-24)17-4-8-18(27)9-5-17)35-15-23(31)28-19-10-13-21(33-2)22(14-19)34-3/h4-14H,15H2,1-3H3,(H,28,31)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILURPDOVSZSHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)F)SCC(=O)NC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-{[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole core, followed by the introduction of the fluorophenyl and methoxyphenyl groups. The final step involves the formation of the acetamide linkage. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-2-{[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-2-{[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-{[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can result in various biological effects, depending on the pathways involved.
Comparison with Similar Compounds
Imidazole vs. Triazole Derivatives
- Target Compound: The 1H-imidazole core (with 4-fluorophenyl and 4-methoxyphenyl substituents) offers a planar, aromatic scaffold. Imidazoles are known for hydrogen-bonding capabilities due to their nitrogen atoms, which can enhance receptor binding .
- Triazole Analogues: N-(3,4-Difluorophenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (): Replaces imidazole with a 1,2,4-triazole ring. The triazole’s additional nitrogen atom increases polarity and may alter solubility. 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide (): Substitutes 4-chlorophenyl and 4-methylphenyl groups. The chlorine atom enhances lipophilicity, which could affect membrane permeability compared to the methoxy groups in the target compound .
Thiadiazole and Isoxazole Derivatives
- N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide (): Features a non-aromatic thiadiazole ring. The saturated heterocycle reduces planarity, likely decreasing π-π stacking interactions but improving metabolic stability .
- N-(4-{[(3,4-dimethylisoxazol-5-yl)amino]sulfonyl}phenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide (): Replaces imidazole with isoxazole.
Substituent Effects on Bioactivity and Solubility
Key Observations :
- Electron-Donating Groups (e.g., methoxy) : Improve water solubility but may reduce membrane penetration. The target compound’s 3,4-dimethoxyphenyl group contrasts with the 4-methylphenyl in , which is more lipophilic .
- Halogen Substituents : Fluorine (in the target) and chlorine (in ) enhance binding to hydrophobic pockets but differ in steric and electronic effects. Fluorine’s smaller size may allow tighter receptor interactions .
Structural and Crystallographic Insights
- Target Compound: No crystallographic data is provided in the evidence, but analogues like N-{4-[4-(4-fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate () reveal bond angles and torsion angles critical for stability. For example, the imidazole ring in has C–N–C angles of ~107.5°, consistent with aromatic hybridization .
- Sulfanyl Linker: The –S–CH2–CO–NH– group in the target compound is structurally conserved in (2-[(2-aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide). This linker’s flexibility may facilitate binding to diverse biological targets .
Biological Activity
N-(3,4-dimethoxyphenyl)-2-{[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide is a compound of growing interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 492.57 g/mol. The structure includes a dimethoxyphenyl moiety, an imidazole ring, and a sulfanyl acetamide group, which contribute to its biological properties.
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C26H25FN4O3S |
| Molecular Weight | 492.57 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor effects. For instance, studies have shown that thiazole and imidazole derivatives can inhibit cancer cell proliferation effectively. The imidazole ring in this compound may enhance its interaction with biological targets involved in cancer pathways.
Case Study: Cytotoxicity Assays
In a study assessing the cytotoxic effects of similar compounds on various cancer cell lines, the IC50 values were found to be below 10 µM for several derivatives. While specific data for this compound is limited, the structural similarities suggest potential for comparable efficacy.
Antimicrobial Activity
The presence of the sulfanyl group is notable for its potential antimicrobial properties. Compounds containing sulfur atoms have been documented to exhibit antibacterial and antifungal activities.
Table 2: Antimicrobial Efficacy of Related Compounds
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiazole Derivative A | Staphylococcus aureus | 32 µg/mL |
| Imidazole Derivative B | Escherichia coli | 16 µg/mL |
| N-(3,4-dimethoxyphenyl) derivative | Not yet assessed | Pending |
Antiviral Activity
Emerging evidence suggests that imidazole derivatives may possess antiviral properties by inhibiting viral replication mechanisms. Investigations into similar compounds have shown effectiveness against RNA viruses, indicating that this compound could also exhibit antiviral activity.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Inhibition of Enzymatic Activity: The imidazole ring may interact with key enzymes involved in cell signaling and proliferation.
- Disruption of Cellular Membranes: Sulfanyl groups can disrupt bacterial cell membranes, leading to cell lysis.
- Modulation of Gene Expression: The compound may influence gene expression related to apoptosis and cell cycle regulation.
Q & A
Q. What are the critical steps in synthesizing N-(3,4-dimethoxyphenyl)-2-{[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide?
The synthesis involves:
- Step 1 : Formation of the imidazole core via condensation of 4-fluorophenyl and 4-methoxyphenyl precursors under basic conditions (e.g., NaHCO₃ or K₂CO₃) .
- Step 2 : Introduction of the sulfanyl group through nucleophilic substitution, often using thiourea or thiol reagents .
- Step 3 : Acetamide coupling via activation of the carboxylic acid intermediate (e.g., using EDC/HOBt) with the 3,4-dimethoxyphenylamine moiety .
- Purification : Column chromatography (silica gel or reverse-phase) or recrystallization to achieve >95% purity .
Q. Key Reaction Conditions :
| Step | Reagents/Conditions | Temperature | Yield Range |
|---|---|---|---|
| 1 | NaHCO₃, DMF | 80–100°C | 60–75% |
| 2 | Thiourea, EtOH | Reflux | 50–65% |
| 3 | EDC, DCM, RT | 24–48 hrs | 70–85% |
Q. How is structural integrity confirmed for this compound?
- NMR Spectroscopy :
- ¹H NMR : Key peaks include aromatic protons (δ 6.8–7.4 ppm), methoxy groups (δ ~3.8 ppm), and acetamide NH (δ ~8.2 ppm) .
- ¹³C NMR : Confirms carbonyl (C=O, δ ~170 ppm) and imidazole ring carbons .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 534.18) .
- X-ray Crystallography : SHELX software refines crystal structures to resolve bond angles and torsional strain .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Catalyst Screening : Palladium or copper catalysts enhance coupling efficiency in imidazole formation .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .
- Inert Atmosphere : Nitrogen/argon prevents oxidation of sulfanyl groups during reflux .
- DoE (Design of Experiments) : Statistical optimization of pH, temperature, and stoichiometry reduces side products .
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?
- 2D NMR Techniques : HSQC and HMBC correlations map proton-carbon connectivity to distinguish regioisomers .
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., fluorophenyl-substituted imidazoles) .
- Crystallographic Validation : Single-crystal X-ray diffraction provides unambiguous confirmation of regiochemistry .
Q. What experimental strategies assess the compound’s biological activity?
Q. How to address crystallographic challenges (e.g., polymorphism or twinning)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
